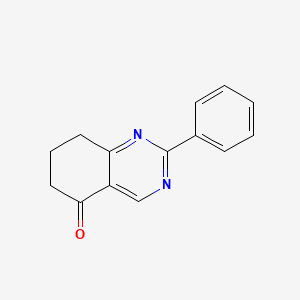
2-phenyl-7,8-dihydroquinazolin-5(6H)-one
Descripción general
Descripción
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound with a five-membered ring system containing two nitrogen atoms. It is a member of the quinazoline family and has been found to have a variety of applications in the fields of medicine, biochemistry and chemical synthesis. This compound has been found to have a wide range of properties such as anti-tumor, anti-inflammatory, and anti-bacterial activity. In addition, it has been used in the synthesis of several other compounds and has been found to be a useful tool in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, related to 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, have been synthesized in water under neutral conditions using b-cyclodextrin as a catalyst. This process is significant due to its high yield and the reusability of b-cyclodextrin with minimal loss of catalytic activity (Ramesh et al., 2012).
Antimicrobial Applications
A series of novel derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antimicrobial activities. These compounds, synthesized using isatoic anhydride, 5-phenyl-1,3,4-thiadiazol-2-amine, and aromatic aldehydes, exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial and antidiabetic drugs (Zahmatkesh et al., 2022).
Metal Complex Formation
Research involving the synthesis of 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their metal complexes has shown interesting coordinating behavior. These complexes, characterized by various physicochemical methods, exhibited moderate anti-inflammatory activities, with some showing enhanced analgesic activity upon complexation (Hunoor et al., 2010).
Anti-inflammatory and Analgesic Properties
Quinazoline-4(3H)-ones with varying arylideneamino substituents have been synthesized and shown to possess antimicrobial activity. These compounds demonstrated enhanced anti-bacterial activity, indicating their potential in medicinal chemistry (Nanda et al., 2007).
Propiedades
IUPAC Name |
2-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-13-8-4-7-12-11(13)9-15-14(16-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXAAQFHQMZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



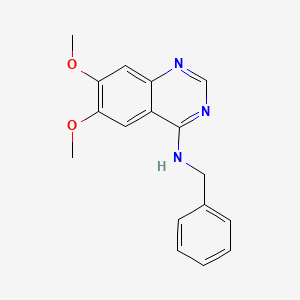
![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)
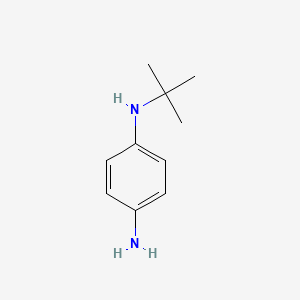
![2,9-Bis(4-fluorophenethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3116330.png)
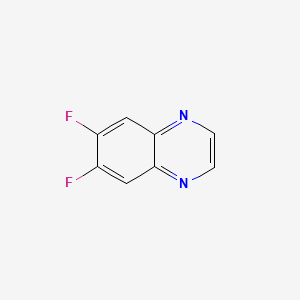
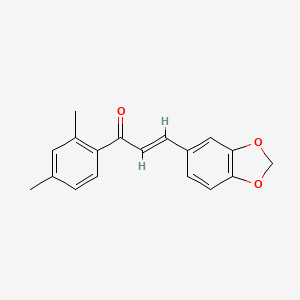
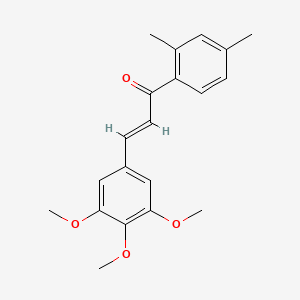
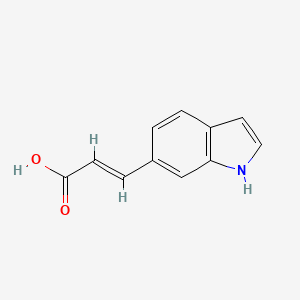
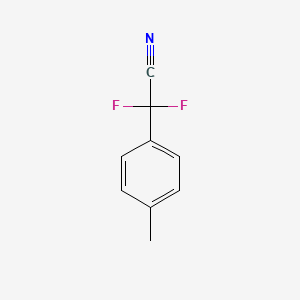
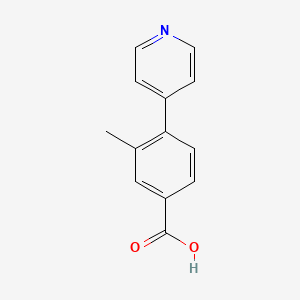
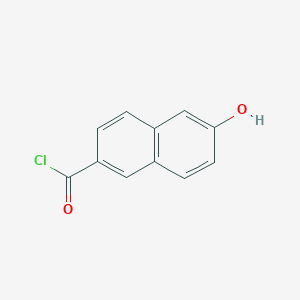
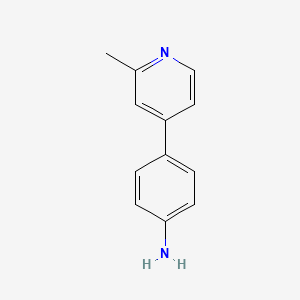
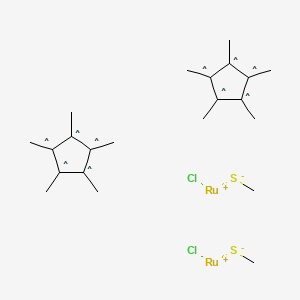
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)